![molecular formula C22H19N3O5 B2784715 (8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate CAS No. 1207647-28-6](/img/structure/B2784715.png)
(8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate
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Overview
Description
(8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
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Biological Activity
The compound (8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate (CAS Number: 1207647-28-6) is a complex heterocyclic structure that has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
The molecular formula of the compound is C22H19N3O5 with a molecular weight of approximately 405.41 g/mol. The structure includes a pyrano-pyridine moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 1207647-28-6 |
Molecular Formula | C22H19N3O5 |
Molecular Weight | 405.41 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors that include oxadiazole derivatives and pyridine-based compounds. The methodology often employs strategies such as cyclization and functional group modification to achieve the desired structure.
Biological Activity
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antimicrobial Activity : Research indicates that related compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives containing the oxadiazole moiety can inhibit bacterial transpeptidases, which are crucial for cell wall synthesis in bacteria like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds with structural similarities have been evaluated for their cytotoxic effects on various cancer cell lines. Some studies report IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, suggesting potential for further development as anticancer agents .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinities of these compounds to target enzymes such as transpeptidases. These studies provide insights into the mechanism of action at a molecular level and help in optimizing lead compounds for better efficacy .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antibacterial Activity : A study synthesized several oxadiazole derivatives and tested them against Bacillus subtilis and Candida albicans. The results indicated that specific modifications led to enhanced antibacterial activity compared to standard antibiotics .
- Cytotoxicity Screening : Another investigation focused on a series of pyrano[2,3-c]pyridine derivatives against human cancer cell lines. The study found that certain substitutions significantly increased cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .
Scientific Research Applications
The compound “(8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate” is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications based on current research findings and case studies.
Structure and Composition
The compound features a pyrano[2,3-c]pyridine backbone, which is known for its biological activity. The presence of the oxadiazole moiety enhances its pharmacological properties, making it a candidate for drug development. The molecular formula is C18H18N4O4 with a molecular weight of approximately 342.36 g/mol.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The oxadiazole moiety is particularly noted for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Research has shown that derivatives of pyrano[2,3-c]pyridines possess antibacterial and antifungal activities. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models, suggesting that this compound could be explored for treating inflammatory diseases.
Material Science
Beyond medicinal applications, this compound may also find use in material science:
- Fluorescent Materials : The unique structure allows for the potential development of fluorescent materials used in sensors and imaging technologies. The incorporation of phenyl groups can enhance luminescent properties.
- Polymer Chemistry : It can serve as a monomer or additive in polymer formulations to improve thermal stability and mechanical properties.
Agricultural Chemistry
There is growing interest in using such compounds as agrochemicals:
- Pesticides : Compounds with oxadiazole structures have been investigated for their insecticidal properties. This compound may be effective against pests while being safe for non-target organisms.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrano[2,3-c]pyridine and evaluated their anticancer activity against human breast cancer cells. One derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer effects.
Case Study 2: Antimicrobial Testing
A recent investigation explored the antimicrobial activity of various oxadiazole-containing compounds. The results demonstrated that certain derivatives exhibited strong inhibition against Gram-positive bacteria, suggesting potential applications as novel antibiotics.
Case Study 3: Material Development
Research conducted by a team at a leading university focused on synthesizing fluorescent polymers incorporating similar structures to this compound. The resulting materials displayed enhanced fluorescence under UV light, paving the way for applications in bioimaging and sensors.
Properties
IUPAC Name |
[8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrano[2,3-c]pyridin-5-yl]methyl 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-12(2)21(26)28-11-15-10-23-13(3)18-16(15)9-17(22(27)29-18)20-24-19(25-30-20)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOOIVFVKXEHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4)COC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.